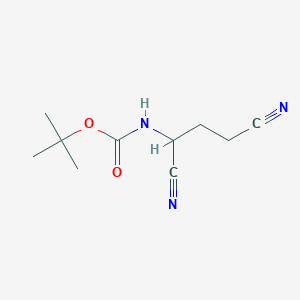
tert-butyl N-(1,3-dicyanopropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(1,3-dicyanopropyl)carbamate, also known as TBC, is a chemical compound used for a variety of laboratory experiments. It is a member of the tert-butyl carbamate family, which is a group of compounds used as catalysts in organic synthesis. TBC has a wide range of applications in scientific research, including in drug discovery and development, molecular biology, and chemical engineering.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(1,3-dicyanopropyl)carbamate has a wide range of applications in scientific research. It is used in drug discovery and development as a catalyst for the synthesis of various organic compounds. Additionally, it is used in molecular biology for DNA and peptide synthesis, as well as for the synthesis of various polymers. It is also used in chemical engineering for the synthesis of polymers, as well as for the synthesis of various organic compounds.
Wirkmechanismus
Tert-butyl N-(1,3-dicyanopropyl)carbamate acts as a catalyst in organic synthesis, allowing for the efficient and rapid synthesis of various organic compounds. It is believed to act by increasing the reaction rate of the desired reaction, thus allowing for the synthesis of the desired compound in a shorter amount of time.
Biochemical and Physiological Effects
This compound has been shown to have no adverse effects on biochemical or physiological processes. It has been used in numerous studies without any reported adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using tert-butyl N-(1,3-dicyanopropyl)carbamate in laboratory experiments is its low cost and ease of use. It is also relatively safe to use, as it has no known adverse effects on biochemical or physiological processes. However, there are some limitations to its use, such as the fact that it is not as efficient as other catalysts in some reactions. Additionally, it is not as widely used as other catalysts, so it may not be available in all laboratories.
Zukünftige Richtungen
There are several potential future directions for tert-butyl N-(1,3-dicyanopropyl)carbamate. One potential application is in the synthesis of polymers, as it has been shown to be effective in the synthesis of various polymers. Additionally, it could be used in the synthesis of various organic compounds for drug discovery and development. Finally, it could be used in the synthesis of various peptides and DNA sequences for molecular biology experiments.
Synthesemethoden
Tert-butyl N-(1,3-dicyanopropyl)carbamate is synthesized by reacting tert-butyl alcohol with 1,3-dicyanopropyl bromide in the presence of an acid catalyst. This reaction yields a tert-butyl carbamate ester, which is then further reacted with a base to form the final product. The reaction is relatively simple and can be easily carried out in a laboratory setting.
Eigenschaften
IUPAC Name |
tert-butyl N-(1,3-dicyanopropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-8(7-12)5-4-6-11/h8H,4-5H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOCDKWZERYNJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-aminopiperidin-1-yl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide trihydrochloride](/img/structure/B6618468.png)

![tert-butyl N-[(1R,5S,9s)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate](/img/structure/B6618488.png)
![(1R,5S,9s)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618489.png)

![(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618498.png)

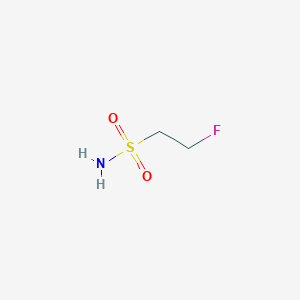
![4-[5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)-2-methylbenzamide](/img/structure/B6618531.png)
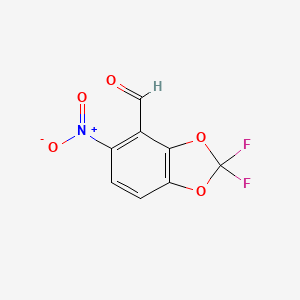
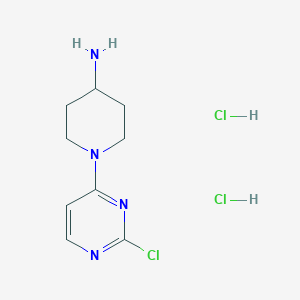
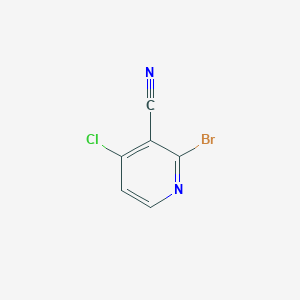

![tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate](/img/structure/B6618559.png)